molecular formula C9H11NO2 B1272305 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone CAS No. 70977-71-8

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Cat. No. B1272305
CAS RN: 70977-71-8
M. Wt: 165.19 g/mol
InChI Key: UFIFDZMJARCOCP-UHFFFAOYSA-N
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Description

The compound "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" is a derivative of phenyl ethanone with potential applications in pharmaceutical and medicinal chemistry. The presence of amino and hydroxy functional groups on the aromatic ring suggests that it could be a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was achieved using 4-chlorophenol as a starting material, indicating that halogenated phenols can be precursors for such compounds . Although the specific synthesis of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" is not detailed, the methodologies applied in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" would likely exhibit characteristics similar to the compounds studied in the provided papers. The presence of hydroxy and amino groups on the aromatic ring is a common feature that influences the reactivity and interaction of these molecules .

Chemical Reactions Analysis

The reactivity of similar compounds has been documented. For example, 1-(2-hydroxyphenyl)-1,3-butanedione reacts with amines and aldehydes to form imines and chalcones . This suggests that "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" could also participate in condensation reactions to form various heterocyclic structures when reacted with suitable reagents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone" are not directly reported, the properties of structurally similar compounds can provide insights. The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups would affect the compound's acidity, basicity, and solubility. The hydroxy group could also enable the formation of intramolecular or intermolecular hydrogen bonds, influencing the compound's boiling point and melting point .

Scientific Research Applications

Molecular Docking and ADMET Studies

1-(2-Hydroxy-5-methyl phenyl)ethanone, a compound related to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, has been explored for its antimicrobial properties. A study conducted molecular docking with various proteins of Staphylococcus aureus, revealing good binding affinities, particularly with Dehydrosqualene synthase and Dihydrofolate reductase. Additionally, ADMET studies showed zero violation to Lipinski’s rule, indicating favorable pharmacokinetic properties (Medicharla et al., 2022).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis of a derivative of 1-(2-hydroxy-5-methyl phenyl)ethanone and its antimicrobial activity. The compound was synthesized using 4-chlorophenol and tested against gram-positive and gram-negative bacteria. Chemical characterization and spectral data were used for compound identification (Atul K. Wanjari, 2020).

Biological and Docking Studies of Benzyl Phenyl Ketones

Benzyl phenyl ketone derivatives, which include 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone analogs, were investigated for their inhibitory activity against 5-lipoxygenase. Compounds with a catechol group showed good inhibitory potential, with some exhibiting significant antioxidant, antibacterial, and antiproliferative properties. Docking studies helped understand the structural correlation with enzyme activity (Y. Vásquez-Martínez et al., 2019).

Other Relevant Studies

  • A study on the extraction of copper using 1-(2'-Hydroxy-5'-alkylphenyl)-1-alkanone oximes, including compounds similar to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, provided insights into the effectiveness of these oximes as extractants (E. Krzyżanowska et al., 1989).
  • The use of 1-(2-Hydroxyphenyl)ethanone as a starting material in the synthesis of BODIPY-based probes highlights the compound's utility in creating selective and sensitive fluorescent probes for biological applications (T. Fang et al., 2019).

properties

IUPAC Name

1-(3-amino-2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIFDZMJARCOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373375
Record name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

CAS RN

70977-71-8
Record name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70977-71-8
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-5-methyl-3-nitroacetophenone [4.0 g; Joshi et al., J. Amer. Chem. Soc., (1954), 76, 4993] in ethanol (150 ml) was hydrogenated at 25° C. and 3.5 kg/cm2 for 44 minutes using a catalyst of platinum on charcoal. The solution was filtered and the filtrate was evaporated at 30° C. under diminished pressure to give a dark red oil, which set to a semi-solid on standing overnight. This material was purified by chromatography on a column of silica gel using diethyl ether as eluant. The fastest running band (yellow) was collected to give 3-amino-2-hydroxy-5-methylacetophenone (2.3 g), m.p. 56°-58° C., in the form of a bright yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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